

Application Note: Quantification of Hexanoyl-Lcarnitine Chloride by LC-MS/MS

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Compound of Interest		
Compound Name:	Hexanoyl-L-carnitine chloride	
Cat. No.:	B1344018	Get Quote

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Abstract

L-carnitine chloride in biological matrices, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Hexanoyl-L-carnitine, a medium-chain acylcarnitine, is a key biomarker in the study of fatty acid metabolism and various metabolic disorders.[1][2] The described protocol employs a simple protein precipitation step for sample preparation, followed by chromatographic separation and detection using tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode. This method provides the high selectivity and sensitivity required for accurate biomarker quantification in clinical and research settings.

Introduction

L-carnitine and its acyl esters, known as acylcarnitines, are crucial for the transport of long-chain fatty acids into the mitochondrial matrix for β -oxidation.[3][4] Dysregulation in fatty acid metabolism can lead to the accumulation of specific acylcarnitines, making their quantification a valuable tool for diagnosing and monitoring inherited metabolic diseases.[2] Hexanoyl-L-carnitine is a specific medium-chain acylcarnitine that can be elevated in conditions such as medium-chain acyl-CoA dehydrogenase deficiency.[1]

LC-MS/MS has become the gold standard for the analysis of acylcarnitines due to its high sensitivity, specificity, and throughput.[5] This application note provides a detailed protocol for



the quantification of hexanoyl-L-carnitine, including sample preparation, chromatographic conditions, and mass spectrometric parameters.

Experimental Protocols Materials and Reagents

- Hexanoyl-L-carnitine chloride (Standard)
- Hexanoyl-L-carnitine-d3 chloride (Internal Standard)[6]
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Biological matrix (e.g., human plasma)

Sample Preparation

A simple protein precipitation method is utilized for sample extraction.[7][8]

- Spiking: To 50 μL of plasma sample, add 10 μL of the internal standard working solution (Hexanoyl-L-carnitine-d3 chloride in 50% methanol).
- Precipitation: Add 200 μL of cold acetonitrile to the sample.
- Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
- Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.



Liquid Chromatography

Chromatographic separation can be achieved using either Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) chromatography. HILIC is often preferred for the separation of polar compounds like acylcarnitines without derivatization.[3][4][9]

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: ZIC-pHILIC (150 mm × 4.6 mm, 5 μm)[9]
- Mobile Phase A: 20 mM Ammonium Carbonate in Water[9]
- Mobile Phase B: Acetonitrile[9]
- Gradient: A linear gradient from 80% B to 20% B over 15 minutes.
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 μL

Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Type: Multiple Reaction Monitoring (MRM)
- Source Temperature: Dependent on instrument manufacturer (e.g., 500°C)
- Collision Gas: Argon

Data Presentation



The quantitative data for the LC-MS/MS analysis of Hexanoyl-L-carnitine is summarized in the tables below.

Table 1: Mass Spectrometry Parameters for Hexanoyl-L-carnitine and Internal Standard

Analyte	Precursor lon (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (V)
Hexanoyl-L- carnitine	259.3	85.1	100	27
Hexanoyl-L- carnitine-d3	262.3	85.1	100	27

Note: The precursor ion for Hexanoyl-L-carnitine is [M+H]+. The prominent product ion at m/z 85 is a characteristic fragment of carnitine and its esters resulting from the neutral loss of the acyl chain and the trimethylamine group.[10]

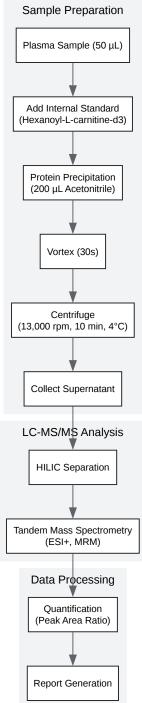
Table 2: Chromatographic Parameters

Parameter	Value
Column	ZIC-pHILIC (150 mm × 4.6 mm, 5 μm)
Mobile Phase A	20 mM Ammonium Carbonate in Water
Mobile Phase B	Acetonitrile
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 μL
Run Time	~25 minutes (including re-equilibration)

Visualizations Experimental Workflow



LC-MS/MS Workflow for Hexanoyl-L-carnitine Quantification



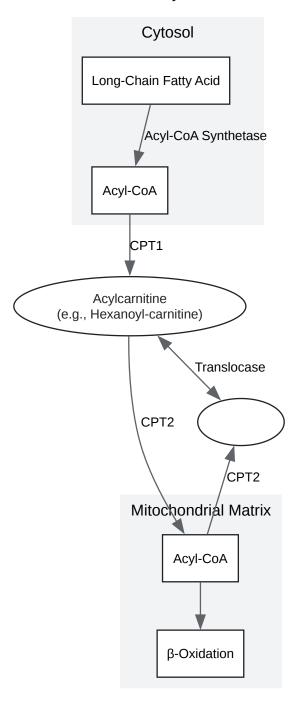
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Caption: Workflow for the quantification of Hexanoyl-L-carnitine.



Signaling Pathway Context

Role of Carnitine in Fatty Acid Metabolism



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Caption: Carnitine shuttle in fatty acid transport.

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